molecular formula C10H12FeN2O8.Na<br>C10H12FeN2NaO8 B092274 Sodium feredetate CAS No. 18154-32-0

Sodium feredetate

Cat. No.: B092274
CAS No.: 18154-32-0
M. Wt: 367.05 g/mol
InChI Key: MKWYFZFMAMBPQK-UHFFFAOYSA-J
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Description

It is primarily used to treat iron deficiency anemia due to its high bioavailability and lower gastrointestinal side effects compared to other iron salts . This compound is particularly effective in replenishing iron stores in the body, making it a valuable therapeutic agent.

Scientific Research Applications

Sodium feredetate has a wide range of scientific research applications, including:

Future Directions

Ferric Sodium EDTA is being evaluated as a novel food ingredient used as a source of iron . It is also being studied for its potential use in the treatment of anemia in elderly patients . Furthermore, research is being conducted on the delivery of Ferric Sodium EDTA by Water-in-Oil-in-Water (W/O/W) emulsions .

Mechanism of Action

Target of Action

Sodium Feredetate, also known as Ferric Sodium EDTA, is primarily targeted towards the iron stores in the body . Iron is a vital element for the formation of new red blood cells and hemoglobin, a substance that gives these cells the ability to transport oxygen .

Mode of Action

In this compound, the iron is “insulated” or “sequestered” with the sodium salt of ethylenediamine tetra-acetic acid (EDTA) to form a chelate . This chelate is split within the gastrointestinal tract, releasing elemental iron which is then absorbed . The released iron contributes to the iron pool within the body, helping to restore normal hemoglobin levels and, consequently, improving oxygen transport .

Biochemical Pathways

The replenishment of iron stores and the return of hemoglobin to a normal level can improve quality of life, morbidity, prognosis in chronic disease, and outcomes in pregnancy .

Pharmacokinetics

This compound is a water-soluble compound with higher bioavailability than the ferrous iron salt preparations . After absorption, the elemental iron is distributed as follows: 60% to 70% is incorporated into hemoglobin and most of the remainder is present in storage forms, either as ferritin or haemosiderin, in the reticulo-endothelial system and to a lesser extent, hepatocytes . A further 4% is present in myoglobin and heme-containing enzymes, or bound to transferrin in plasma . Excretion is mainly in the feces .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms of iron deficiency anemia . By replenishing the iron stores in the body, this compound helps restore normal hemoglobin levels, improving oxygen transport and reducing symptoms such as shortness of breath, fatigue, palpitations, tachycardia, and angina .

Action Environment

The absorption of this compound can be influenced by various environmental factors. For instance, food and beverages containing caffeine may reduce iron absorption . On the other hand, foods rich in vitamin C can increase the absorption of iron . Certain drugs can also interact with this compound, causing a decrease in its absorption and potentially a decrease in efficacy .

Biochemical Analysis

Biochemical Properties

Sodium feredetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with transferrin in plasma . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in enzymatic processes, DNA synthesis, oxygen transport, and mitochondrial energy generation .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Detailed information about its specific molecular mechanism of action is not currently available .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is not currently available .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently well understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium feredetate is synthesized by reacting ferric chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the pH is adjusted to around 7-8 to facilitate the formation of the iron-EDTA complex. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ferric chloride and EDTA are mixed under controlled conditions. The reaction mixture is continuously stirred, and the pH is carefully monitored and adjusted using sodium hydroxide. The final product is then purified and dried to obtain a high-purity this compound powder .

Chemical Reactions Analysis

Types of Reactions: Sodium feredetate undergoes various chemical reactions, including:

    Oxidation: this compound can participate in oxidation reactions where the iron in the compound is oxidized to a higher oxidation state.

    Reduction: The iron in this compound can be reduced to a lower oxidation state under specific conditions.

    Substitution: this compound can undergo substitution reactions where the iron is replaced by other metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.

    Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    Ferrous Sulfate: A common iron supplement with higher gastrointestinal side effects.

    Ferrous Fumarate: Another iron supplement with moderate bioavailability.

    Ferrous Ascorbate: Known for its high bioavailability but also associated with gastrointestinal discomfort.

    Ferrous Bisglycinate: A chelated form of iron with good bioavailability and fewer side effects.

Uniqueness of Sodium Feredetate: this compound stands out due to its high bioavailability and lower gastrointestinal side effects compared to other iron supplements. It is particularly effective in patients with conditions that impair iron absorption, such as chronic kidney disease and inflammatory bowel disease .

Properties

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+)
Source PubChem
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InChI

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYFZFMAMBPQK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FeN2NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027774
Record name Ethylenediaminetetraacetic acid ferric sodium salt
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Molecular Weight

367.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water;
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
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Record name Sodium feredetate
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CAS No.

15708-41-5, 18154-32-0
Record name Sodium ferric EDTA
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Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
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Record name Ethylenediaminetetraacetic acid ferric sodium salt
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Record name Sodium feredetate
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Record name SODIUM FEREDETATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ferric sodium EDTA, a highly bioavailable iron source, exerts its effects by delivering iron to the body. Iron is a crucial component of hemoglobin, a protein in red blood cells responsible for oxygen transport. [, , , , , ] When administered to individuals with iron deficiency anemia, ferric sodium EDTA increases iron absorption in the gut, leading to a rise in hemoglobin levels and improvement of anemia symptoms. [, , , , , , , ] This enhanced iron absorption is attributed to the ability of EDTA to prevent dietary iron inhibitors, such as phytates and polyphenols, from binding to iron, thus increasing its bioavailability. [, , , ]

ANone: Ferric sodium EDTA is a coordination complex formed between a ferric ion (Fe3+) and the chelating agent EDTA (ethylenediaminetetraacetic acid). While the exact spatial arrangement may vary, the complex essentially consists of a central iron atom surrounded by the EDTA molecule acting as a hexadentate ligand.

    A: Ferric sodium EDTA demonstrates good stability and compatibility in various applications, particularly in food fortification. [, , , ] It remains stable even in the presence of dietary iron inhibitors like phytates and polyphenols, making it a suitable fortificant for foods rich in these compounds. [, , ]

    • In wheat flour, a common fortification vehicle, ferric sodium EDTA exhibits good storage stability and does not negatively impact baking quality. [, ]
    • Its encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions shows promise for controlled delivery in food products, further enhancing its stability and bioavailability. [, , , ]

    ANone: While the provided research excerpts do not explicitly discuss the application of computational chemistry to ferric sodium EDTA, it is conceivable that such techniques have been employed. Molecular modeling and simulations could be used to:

      • The EDTA component plays a crucial role in enhancing iron bioavailability by preventing the binding of dietary inhibitors. [, ]

      A: Ferric sodium EDTA generally exhibits good stability, but its performance can be influenced by specific conditions. [, , , , , ]

      • In food fortification, encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions using lipophilic and hydrophilic emulsifiers shows promise for controlled delivery and enhanced stability. [, , ]
      • The choice of carrier oil in these emulsions can significantly impact the in vitro bioaccessibility of ferric sodium EDTA. []

      ANone: While the provided excerpts do not delve into the specific details of ferric sodium EDTA's PK/PD, we can infer some aspects:

      • Absorption: Ferric sodium EDTA demonstrates superior absorption compared to traditional ferrous iron salts, particularly in the presence of dietary inhibitors. [, , , , , ]

      ANone: Numerous studies highlight the efficacy of ferric sodium EDTA in improving iron status and alleviating anemia:

      • In vitro studies: Show that ferric sodium EDTA exhibits superior iron dialyzability in breakfast cereals compared to elemental iron or ferrous sulfate, indicating enhanced bioavailability. []
      • In vivo studies: Demonstrate its effectiveness in treating iron deficiency anemia in various populations, including pregnant women, elderly patients with chronic kidney disease, and children. [, , , , , , ]
      • Observational studies: Support its efficacy in real-life clinical practice. [, ]

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